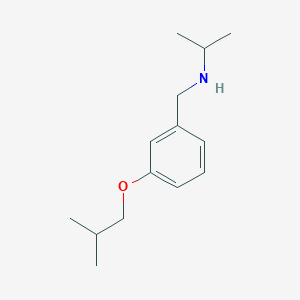

N-(3-Isobutoxybenzyl)-2-propanamine

Description

N-(3-Isobutoxybenzyl)-2-propanamine is a secondary amine characterized by a benzyl group substituted with an isobutoxy (–OCH₂CH(CH₃)₂) moiety at the 3-position of the aromatic ring and a 2-propanamine (–CH(CH₃)NH–) side chain. Benzyl-2-propanamine derivatives are frequently employed as intermediates in organic synthesis, pharmaceutical precursors, or ligands in coordination chemistry due to their amine functionality and aromatic substituents .

Properties

IUPAC Name |

N-[[3-(2-methylpropoxy)phenyl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-11(2)10-16-14-7-5-6-13(8-14)9-15-12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMPYQHPTZBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Isobutoxybenzyl)-2-propanamine is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol. It is recognized for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. This compound may modulate the activity of neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and other physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Some studies have indicated that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study conducted on various derivatives of propanamine highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent .

- Investigation into Anticancer Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful. Below is a summary table comparing its biological activity with related amines.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Potential for drug development |

| N-(3,4-Dimethoxybenzyl)-2-propanamine | Low | Moderate | Similar structure but less activity |

| 3,4-Dimethoxybenzyl chloride | None | Low | Used primarily as a synthetic intermediate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-(2-Methoxybenzyl)-2-propanamine

- Structure : Benzyl group with a methoxy (–OCH₃) substituent at the 2-position.

- Key Properties :

- Regulatory Status: Not listed under international control lists, but subject to standard laboratory safety protocols .

N-(2,4,5-Trimethoxybenzyl)-2-propanamine Hydrobromide

- Structure : Benzyl group with trimethoxy (–OCH₃) substituents at 2-, 4-, and 5-positions; protonated as a hydrobromide salt.

- Key Properties :

- Safety : Requires stringent handling (gloves, masks) due to toxicity risks .

N-(2-Chloroethyl)-N-(1-methylethyl)-2-propanamine

- Structure : Chloroethyl (–CH₂CH₂Cl) and isopropyl (–CH(CH₃)₂) groups attached to the amine.

- Key Properties :

Heterocyclic and Aromatic Variants

1-(2-Thienyl)-2-propanamine

- Structure : Thienyl (sulfur-containing aromatic ring) substituent instead of benzyl.

- Key Properties :

N-(1-Methylethylidene)-2-propanamine

Data Table: Comparative Analysis of Key Compounds

*Inferred from analogous synthesis routes of benzyl-2-propanamine derivatives.

Research Findings and Implications

- Substituent Effects :

- Methoxy and isobutoxy variants remain primarily research tools with fewer restrictions .

Preparation Methods

Imination Step

- Reactants: 3-Isobutoxybenzaldehyde and 2-propanamine.

- Solvent: The iminization is conducted in a homogeneous phase using water-miscible solvents. Preferred solvents include methanol, ethanol, n-propanol, isopropanol, glycol ethers (e.g., dimethoxyethane), and tert-butanol. Methanol is particularly favored for its solubility and reaction efficiency.

- Concentration: Combined concentration of benzaldehyde and amine typically ranges from 10% to 65% by weight.

- Temperature: The reaction is performed at mild temperatures between 10°C and 40°C, with 20–30°C being optimal.

- Time: Reaction times vary from 0.1 to 5 hours, usually sufficient to achieve complete imine formation.

- Atmosphere: Conducted at atmospheric pressure, often under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Mechanism: The primary amine nucleophilically attacks the aldehyde carbonyl carbon, forming an imine with elimination of water.

Hydrogenation Step

- Catalyst: Palladium on activated carbon is the preferred catalyst due to its high activity and selectivity. Other catalysts include platinum, nickel, or rhodium on supports such as alumina, silica, zirconium dioxide, or titanium dioxide.

- Hydrogen Pressure: Typically ranges from 0.1 to 25 bar, with 0.1 to 5 bar preferred for mild conditions.

- Temperature: Maintained between 10°C and 40°C, ideally 20–30°C.

- Reaction Time: Hydrogenation times range from 1 to 100 hours depending on scale and catalyst loading.

- Process: The imine solution from the first step, containing the water of reaction, is directly hydrogenated without prior removal of water, simplifying the process and avoiding azeotropic distillation.

- Addition of Catalyst: The catalyst can be introduced before or after the imination step.

- Outcome: The imine is reduced to the corresponding secondary amine, yielding this compound with high purity and yield.

Reaction Conditions Summary Table

| Step | Parameter | Conditions/Details |

|---|---|---|

| Imination | Reactants | 3-Isobutoxybenzaldehyde + 2-Propanamine |

| Solvent | Methanol (preferred), ethanol, isopropanol, others | |

| Concentration | 10–65% w/w combined | |

| Temperature | 10–40°C (optimal 20–30°C) | |

| Time | 0.1–5 hours | |

| Pressure | Atmospheric | |

| Hydrogenation | Catalyst | Pd on activated carbon (preferred), Pt, Ni, Rh on supports |

| Hydrogen Pressure | 0.1–25 bar (preferred 0.1–5 bar) | |

| Temperature | 10–40°C (optimal 20–30°C) | |

| Time | 1–100 hours | |

| Solvent/Medium | Imine solution from iminization, water present | |

| Catalyst Addition | Before or after imination step |

Research Findings and Advantages

- Simplified Process: The method avoids azeotropic distillation to remove water formed during imination, simplifying scale-up and reducing operational complexity.

- Mild Conditions: Both steps proceed under mild temperatures and pressures, minimizing side reactions and racemization, especially important if chiral amines are used.

- Catalyst Efficiency: Palladium on activated carbon provides high selectivity and yield, with the process adaptable to continuous or batch operations.

- Solvent Choice: Use of water-miscible solvents like methanol enhances homogeneous reaction conditions and facilitates catalyst activity.

- Yield and Purity: Reports indicate yields close to quantitative with minimal purification required, often just filtration and solvent removal.

Comparative Notes on Related Compounds

Though direct literature on this compound is limited, analogous compounds such as N-(3-Isopropoxybenzyl)-2-propanamine have been synthesized using similar nucleophilic substitution and reductive amination strategies, confirming the general applicability of this approach for isobutoxy-substituted benzylamines.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3-Isobutoxybenzyl)-2-propanamine, and what intermediates are critical?

- Methodology : Synthesis typically involves two steps:

Introduction of the isobutoxy group : React 3-hydroxybenzyl derivatives (e.g., 3-hydroxybenzyl chloride) with isobutyl bromide or iodide under alkaline conditions (e.g., K₂CO₃ in DMF) to form 3-isobutoxybenzyl intermediates .

Amination : Couple the intermediate with 2-propanamine via reductive amination (using NaBH₃CN or H₂/Pd-C) or nucleophilic substitution (if a leaving group is present). Optimize reaction temperature (60–100°C) and solvent polarity (e.g., THF or ethanol) to enhance yield .

- Key Intermediates : 3-Isobutoxybenzyl halide, 3-isobutoxybenzaldehyde.

Q. How can researchers validate the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the isobutoxy group (δ ~1.0 ppm for -CH(CH₂)₂), benzyl protons (δ ~6.5–7.5 ppm), and amine protons (δ ~1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~250–260 m/z). Fragmentation patterns distinguish structural isomers .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can contradictory NMR signals in this compound derivatives be resolved?

- Strategies :

- Variable Temperature NMR : Resolve dynamic rotational barriers in the isobutoxy or benzyl groups by acquiring spectra at 25°C and 50°C .

- Deuteration : Replace labile protons (e.g., -NH) with deuterium to simplify splitting patterns.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .

Q. What factors influence the reaction kinetics of this compound synthesis?

- Critical Parameters :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution but may increase side reactions. Non-polar solvents (toluene) favor selectivity .

- Catalysts : Palladium catalysts (e.g., Pd/C) improve reductive amination efficiency, while acid catalysts (e.g., p-TsOH) enhance imine formation .

- Temperature : Higher temperatures (80–100°C) reduce reaction time but risk decomposition. Monitor via TLC or in-situ IR .

Q. How can computational models predict the metabolic stability of this compound?

- Approach :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify potential cytochrome P450 (CYP) oxidation sites (e.g., benzylic or amine positions) .

- In Vitro Validation : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS. Compare results with predictions to refine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Resolution Steps :

Reproduce Conditions : Ensure identical reagents, solvent batches, and equipment (e.g., anhydrous vs. hydrated solvents) .

Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-alkylation or oxidation derivatives) .

Scale Effects : Test small-scale (mg) vs. large-scale (g) reactions; agitation rate and heat transfer may vary .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Isobutoxy Introduction | 3-Hydroxybenzyl chloride, Isobutyl bromide, K₂CO₃, DMF, 80°C | 60–75% | Competing O- vs. C-alkylation |

| Amination | 2-Propanamine, NaBH₃CN, MeOH, 60°C | 50–65% | Imine intermediate stability |

Q. Table 2: Analytical Data Comparison

| Technique | Expected Outcome | Common Pitfalls |

|---|---|---|

| ¹H NMR | δ 1.0 (d, 6H, -CH(CH₂)₂), δ 3.7 (m, 2H, -OCH₂) | Signal splitting due to rotamers |

| HRMS | [M+H]⁺ = 253.214 | Isotopic interference from halides |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.